molecular formula C20H17Cl2N3O2S B10801671 5-[5-(3,5-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-[5-(3,5-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B10801671
M. Wt: 434.3 g/mol
InChI Key: SKIOCWAJIPXETG-UHFFFAOYSA-N
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Description

5-[5-(3,5-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a useful research compound. Its molecular formula is C20H17Cl2N3O2S and its molecular weight is 434.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-[5-(3,5-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic molecule notable for its unique tricyclic structure, which integrates both furan and thiazole moieties. This intricate arrangement of functional groups and heteroatoms makes it a subject of significant interest in medicinal chemistry, particularly regarding its biological activities.

Anticancer Properties

Research indicates that this compound exhibits substantial anticancer activity. A study evaluating various synthesized compounds demonstrated that those with structural similarities showed promising antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of cellular proliferation pathways, although the specific pathways remain to be fully elucidated .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Interaction studies have focused on its binding affinity with various biological targets, indicating that it may disrupt microbial cell integrity or function. This suggests possible applications in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further development in therapeutic applications targeting inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Several analogs have been synthesized and tested to determine how variations in structure affect potency and efficacy. For instance, modifications to the furan and thiazole components have been shown to enhance biological activity significantly .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneContains furan and thiazolidine ringsAnticancer and anti-inflammatory
3-acetyl-5-methoxy-2-methylbenzofuranFuran-based structure with methoxy groupAntioxidant properties
1-(2-(5-(furan-2-yl)-3-p-tolyl)-4-methylthiazol-5-yloxy)ethanoneFuran and thiazole componentsAntimicrobial activity

The uniqueness of This compound lies in its complex tricyclic structure combined with diverse functionalities that enhance its biological activity compared to simpler analogs.

Synthesis and Evaluation

The synthesis of this compound typically involves multiple steps, including the formation of the furan ring through cyclization processes and subsequent substitutions to introduce the dichlorophenyl group. These synthetic routes are crucial for achieving high yields and purity necessary for biological evaluations.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cancer cell growth at micromolar concentrations. For example, one study reported an IC50 value indicating potent antiproliferative activity against specific cancer lines .

Mechanistic Insights

Further investigation into the mechanisms of action reveals that the compound may interact with key proteins involved in cell cycle regulation and apoptosis. This interaction potentially leads to increased apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising bioactive properties , making it a candidate for drug development. Research has shown that it interacts with various biological targets, which could lead to the development of new therapeutic agents for diseases such as cancer and infectious diseases.

Biological Activities:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structure allows chemists to modify and create derivatives that may possess enhanced or novel properties.

Synthetic Routes:
The synthesis typically involves multi-step processes starting from readily available precursors:

  • Formation of the furan ring through cyclization.
  • Coupling with dichlorophenyl derivatives using palladium-catalyzed reactions.
  • Cyclization to form the triazatricyclo core under specific conditions.

Case Study 1: Anticancer Activity

A study investigated the compound's interaction with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The compound demonstrated significant inhibitory activity against CDK2, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Research on similar compounds revealed that modifications in the structure can enhance anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines was highlighted in studies focusing on chronic inflammatory diseases .

Properties

Molecular Formula

C20H17Cl2N3O2S

Molecular Weight

434.3 g/mol

IUPAC Name

5-[5-(3,5-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C20H17Cl2N3O2S/c1-25-5-4-13-16(9-25)28-20-17(13)19(26)23-18(24-20)15-3-2-14(27-15)10-6-11(21)8-12(22)7-10/h2-3,6-8,18,24H,4-5,9H2,1H3,(H,23,26)

InChI Key

SKIOCWAJIPXETG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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